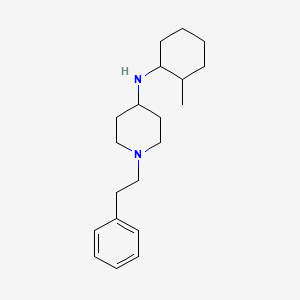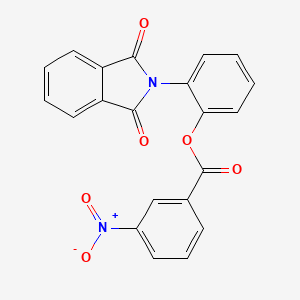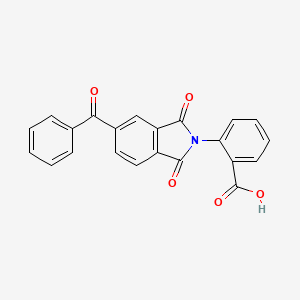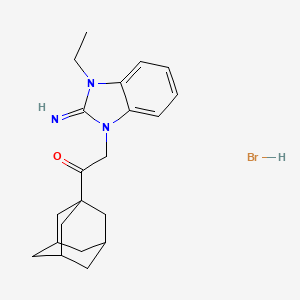
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine, also known as MT-45, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. MT-45 has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and dependence. Despite its legal status, MT-45 continues to be a subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and other opioid effects. It also has affinity for the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its unique pharmacological profile.
Biochemical and Physiological Effects
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been shown to increase dopamine release in the brain, which may contribute to its potential for abuse and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has several advantages for use in laboratory experiments. It is a potent analgesic that can be used to study pain pathways and opioid receptors. It also has potential therapeutic applications for pain management and cancer treatment. However, N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is a controlled substance that requires specialized equipment and expertise to synthesize and handle. It also has potential for abuse and dependence, which may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. One area of interest is the development of new analgesic drugs based on the chemical structure of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. Another area of interest is the investigation of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine as a potential cancer treatment. Further studies are also needed to fully understand the pharmacological profile and potential for abuse and dependence of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine.
Métodos De Síntesis
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanone with phenylacetic acid to form 2-methylcyclohexyl-phenylacetic acid. This intermediate is then reduced to 2-methylcyclohexyl-phenylacetone, which is subsequently reacted with piperidine to form N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. The synthesis of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has been the subject of several scientific studies due to its potential therapeutic applications. One study found that N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has potent analgesic effects that are comparable to morphine, making it a potential alternative to traditional opioids for pain management. Another study found that N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has antitumor activity in vitro, suggesting that it may have potential as a cancer treatment.
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-17-7-5-6-10-20(17)21-19-12-15-22(16-13-19)14-11-18-8-3-2-4-9-18/h2-4,8-9,17,19-21H,5-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHRGPXIXKVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5187460.png)
![5-{3,5-dichloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5187474.png)


![4-(2-chlorophenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5187502.png)


![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)


![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)
